

The Reineckate Anion: A Comprehensive Technical Guide to its Structure and Bonding

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For Researchers, Scientists, and Drug Development Professionals

The **Reineckate** anion, chemically known as tetrathiocyanatodiamminechromate(III) or trans-[Cr(NCS)₄(NH₃)₂]⁻, is a well-established coordination complex that has found significant application in analytical and inorganic chemistry. Its utility primarily stems from its ability to form crystalline precipitates with a wide range of primary and secondary amines, including biologically relevant molecules like amino acids and pharmaceuticals. This technical guide provides an in-depth exploration of the structure and bonding of the **Reineckate** anion, presenting key quantitative data, detailed experimental protocols, and visualizations to aid in its understanding and application.

Molecular Structure and Geometry

The **Reineckate** anion possesses a well-defined octahedral coordination geometry around the central chromium(III) ion.[1] The chromium atom is coordinated to six nitrogen atoms.[1] Two of these are from ammonia (NH₃) ligands, and the remaining four are from the nitrogen atoms of the thiocyanate (NCS⁻) ligands. A key structural feature is the trans arrangement of the two ammonia ligands, which has been confirmed by single-crystal X-ray diffraction studies.[1]

The thiocyanate ligands are coordinated to the chromium center through the nitrogen atom, which is a common bonding mode for this ambidentate ligand. The overall charge of the complex anion is -1, resulting from the +3 oxidation state of the chromium ion and the -1 charge of each of the four thiocyanate ligands.



Crystallographic Data

The precise bond lengths and angles of the **Reineckate** anion can vary slightly depending on the counter-ion present in the crystal lattice. However, the fundamental geometry remains consistent. The following table summarizes representative crystallographic data for the anion.

Parameter	Value	Reference
Crystal System	Monoclinic	[2]
Space Group	C2/c	[2]
Cr-N (NH₃) Bond Length	~2.08 Å	[2]
Cr-N (NCS) Bond Length	~1.996 Å	[3]
N-Cr-N (trans NH₃)	180° (idealized)	
N-Cr-N (cis NCS)	~90° (idealized)	_
Cr-N-C Angle (thiocyanate)	~170-180°	

Chemical Bonding

The bonding in the **Reineckate** anion can be described using ligand field theory. The Cr(III) center, with a d^3 electron configuration, in an octahedral field results in a paramagnetic complex. The bonding of the thiocyanate ligand is of particular interest. While typically linear, the Cr-N-C angle can show slight deviations. The nature of the N-C and C-S bonds within the thiocyanate ligand can be influenced by the counter-ion, with evidence suggesting a contribution from both N=C-S⁻ and N⁻=C=S resonance structures.[2]

Experimental Protocols Synthesis of Ammonium Reineckate (Reinecke's Salt)

Reinecke's salt, $NH_4[Cr(NCS)_4(NH_3)_2]\cdot H_2O$, is the most common salt of the **Reineckate** anion and serves as the starting material for the preparation of other **Reineckate** salts.

Materials:

Ammonium thiocyanate (NH₄SCN)



Ammonium dichromate ((NH₄)₂Cr₂O₇)

Procedure:

- In a fume hood, gently heat 800 g (10.5 moles) of ammonium thiocyanate in a large porcelain evaporating dish or a similar vessel until it melts (approximately 145–150 °C).[4]
- Once the ammonium thiocyanate is molten, add a finely powdered mixture of 170 g (0.675 mole) of ammonium dichromate and 200 g (2.6 moles) of ammonium thiocyanate in small portions with constant stirring.[4][5]
- A vigorous reaction will occur with the evolution of ammonia gas, and the temperature will rise.[4] Maintain the temperature around 160 °C. The heat of the reaction should be sufficient to sustain this temperature.
- After the addition is complete and the reaction subsides, allow the dark, molten mass to cool and solidify.
- While still warm, pulverize the solid product.[4]
- Stir the powdered product with 750 mL of ice-cold water for about 15 minutes to dissolve any unreacted starting materials.[4]
- Filter the insoluble crude Reinecke's salt by suction.
- For purification, dissolve the crude product in 2.5 L of water pre-warmed to 65 °C. The temperature should be rapidly raised to 60 °C, but not significantly higher, as the salt decomposes above this temperature.[4][5]
- Filter the hot solution through a pre-heated funnel to remove any insoluble impurities.
- Place the filtrate in a refrigerator to crystallize overnight.
- Collect the dark red crystals by filtration and air dry.

Characterization by X-ray Crystallography



Single-crystal X-ray diffraction is the definitive method for determining the precise structure of the **Reineckate** anion.

General Workflow:

- Crystal Growth: Grow single crystals of a **Reineckate** salt suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.
- Crystal Mounting: Mount a suitable single crystal on a goniometer head.
- Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected on a detector as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data is processed to determine
 the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are
 then determined using direct methods or Patterson methods, followed by refinement of the
 atomic positions and thermal parameters.

Spectroscopic Properties Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for confirming the presence of the functional groups within the **Reineckate** anion.

Wavenumber (cm ⁻¹)	Assignment
~3200-3300	N-H stretching (of NH₃)
~2050-2150	C≡N stretching (of NCS⁻)
~820-860	C-S stretching (of NCS ⁻)
~470-490	δ(NCS) bending

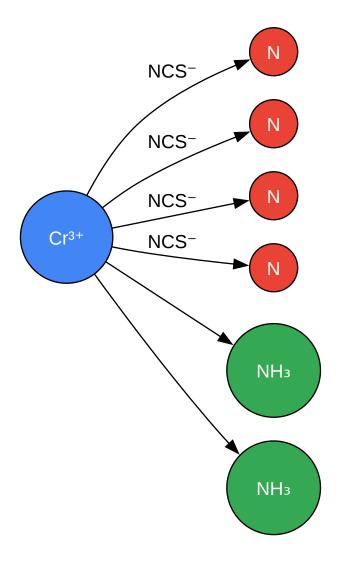
UV-Visible (UV-Vis) Spectroscopy



The UV-Vis spectrum of the **Reineckate** anion is characterized by d-d transitions of the Cr(III) ion in an octahedral field.

Wavelength (nm)	Assignment
~400	${}^4A_2g \rightarrow {}^4T_1g$
~520	$^4A_2g \rightarrow ^4T_2g$

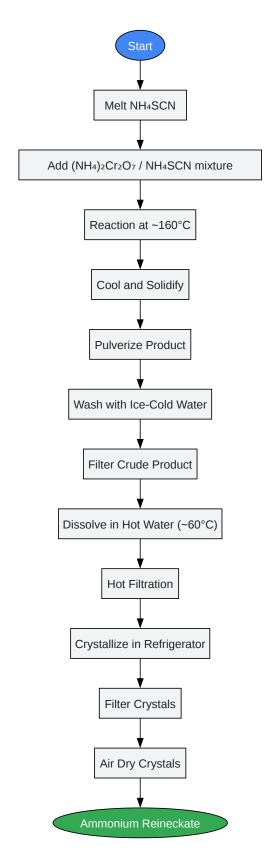
Visualizations



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Caption: Coordination of the **Reineckate** anion.



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Caption: Synthesis workflow for Ammonium Reineckate.

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